(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2R,5S)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)7-2-1-6-3-5(7)4-11-6/h5-7H,1-4H2,(H,9,10)/t5-,6+,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZHNRPZWVLIML-DSYKOEDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1OC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2C[C@H]1OC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307784-70-7 | |
| Record name | rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid can be achieved through several methods. One efficient method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate and zinc bromide, allowing the construction of the oxabicyclo structure with a wide substrate scope .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride for esterification or amines for amidation are commonly employed.
Major Products Formed:
Oxidation: Products may include carboxylic acids with additional functional groups.
Reduction: Alcohols or other reduced derivatives.
Substitution: Esters, amides, or other substituted products.
Scientific Research Applications
Chemistry: In chemistry, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can serve as a scaffold for designing new drugs or as a probe for studying biological processes.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions, which can be crucial for its activity.
Comparison with Similar Compounds
Structural and Stereochemical Variations
Functional Group Impact
- Carboxylic Acid Position : The 2-carboxylic acid group in the target compound enhances hydrogen-bonding with polar targets (e.g., FXa active sites), while 3-carboxylic analogs (e.g., (1S,5R)-3-carboxylic acid) exhibit altered binding kinetics .
- Heteroatom Substitution: Replacing oxygen with nitrogen (e.g., norcocaine) introduces basicity, affecting solubility (logP: 1.2 for norcocaine vs. -0.5 for the target compound) and pharmacokinetics .
- Ester vs. Acid: Methyl or benzyl esters (e.g., norcocaine derivatives) increase membrane permeability but require metabolic activation to carboxylic acids for activity .
Physicochemical Properties
| Property | Target Compound | (1S,5R)-3-Carboxylic Acid | Norcocaine Hydrochloride |
|---|---|---|---|
| Molecular Weight | 168.18 g/mol | 168.18 g/mol | 331.41 g/mol |
| logP (Predicted) | -0.5 | -0.3 | 1.2 |
| pKa (Carboxylic Acid) | 3.1 | 3.4 | N/A (ester) |
| Water Solubility | High | Moderate | Low |
Biological Activity
(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid, also known as a bicyclic compound, has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H12O3
- Molar Mass : 156.18 g/mol
- CAS Number : 2155840-43-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
1. Antioxidant Activity
Research indicates that compounds with similar bicyclic structures possess antioxidant properties, which may help mitigate oxidative stress in biological systems. These properties are crucial for preventing cellular damage and could have implications for age-related diseases .
2. Anti-inflammatory Effects
Studies have shown that bicyclic compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This suggests that this compound may be beneficial in treating inflammatory conditions .
3. Neuroprotective Properties
There is emerging evidence that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems and reduction of neuroinflammation .
The specific mechanism of action for this compound is not fully elucidated but is believed to involve:
- Interaction with Receptors : The compound may bind to specific receptors in the nervous system or immune cells, influencing signaling pathways.
- Enzymatic Inhibition : It may inhibit enzymes involved in oxidative stress and inflammation, thus exerting protective effects on cells.
Case Studies
Several studies have been conducted to evaluate the biological activity of related bicyclic compounds:
Q & A
Q. Table 1: Common Synthesis Routes
| Method | Key Steps | Stereochemical Control | Yield Range |
|---|---|---|---|
| Diels-Alder Cycloaddition | Bicyclic ring formation via [4+2] | Chiral auxiliaries | 40-60% |
| Multi-Step Functionalization | Hydroxylation → Oxidation → Protection | Temperature/pH modulation | 25-50% |
Basic Question: How is the compound characterized using spectroscopic and crystallographic methods?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies proton environments (e.g., bicyclic ring protons at δ 3.1–4.5 ppm).
- 13C NMR confirms carbonyl (C=O) at ~170 ppm and oxygenated carbons.
- X-Ray Crystallography: Resolves absolute stereochemistry and ring conformation .
- Mass Spectrometry (HRMS): Validates molecular weight (MW ≈ 156.2 g/mol) .
Basic Question: What are the common reactions and mechanisms involving this compound?
Answer:
- Esterification: Reacts with alcohols under acidic conditions (e.g., H2SO4) to form esters.
- Amide Coupling: Uses carbodiimide reagents (e.g., EDC/HOBt) for peptide bond formation.
- Reduction: Lithium aluminum hydride (LiAlH4) reduces the carboxylic acid to a primary alcohol.
Mechanistic studies emphasize steric hindrance from the bicyclic system influencing reaction rates .
Advanced Question: How can stereochemical integrity be maintained during synthesis?
Answer:
- Chiral Catalysts: Enantioselective catalysts (e.g., BINOL-derived) control stereocenters during cycloaddition.
- Protecting Groups: Temporary protection of the carboxylic acid (e.g., tert-butyl esters) prevents racemization.
- Low-Temperature Conditions: Minimizes epimerization during functionalization steps .
Advanced Question: What strategies optimize yield in multi-step syntheses?
Answer:
- Stepwise Monitoring: Intermediate purification via flash chromatography or HPLC ensures purity.
- Microwave-Assisted Synthesis: Accelerates reaction times (e.g., Diels-Alder completes in 2 hrs vs. 24 hrs conventionally).
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Advanced Question: How does the compound interact with biological targets, and what are the implications?
Answer:
- Binding Affinity Studies: The rigid bicyclic structure fits into hydrophobic enzyme pockets (e.g., serotonin/dopamine transporters).
- Structure-Activity Relationship (SAR): Modifications at the 2-carboxylic acid position alter selectivity (e.g., methyl ester derivatives show reduced activity).
- In Vitro Assays: IC50 values for neuropharmacological targets range from 10–100 nM, suggesting therapeutic potential .
Advanced Question: How to address contradictions in experimental data from different studies?
Answer:
- Reproducibility Checks: Validate protocols using identical reagents (e.g., same chiral catalyst lot).
- Computational Modeling: DFT calculations predict stereochemical outcomes to resolve conflicting NMR/X-ray data.
- Cross-Validation: Compare results across techniques (e.g., circular dichroism vs. crystallography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
